molecular formula C20H25N5O B278408 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide

Cat. No. B278408
M. Wt: 351.4 g/mol
InChI Key: PNHBBGKUWCFIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a benzotriazole derivative that has been synthesized using various methods and has been applied in various scientific research fields.

Mechanism of Action

DEAB inhibits ALDH by binding to the enzyme's active site, thereby preventing the metabolism of retinoic acid. Retinoic acid is a crucial signaling molecule that regulates various cellular processes, including cell differentiation and proliferation. Inhibition of ALDH by DEAB leads to the accumulation of retinoic acid, which affects the differentiation of stem cells and the development of various organs. DEAB has also been shown to inhibit the growth of cancer cells by affecting the metabolism of retinoic acid.
Biochemical and Physiological Effects:
DEAB has been shown to affect the differentiation of stem cells and the development of various organs, including the heart, brain, and liver. Inhibition of ALDH by DEAB leads to the accumulation of retinoic acid, which affects the differentiation of stem cells and the development of these organs. DEAB has also been shown to inhibit the growth of cancer cells by affecting the metabolism of retinoic acid. These effects of DEAB have been studied extensively in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

DEAB is a potent inhibitor of ALDH and has been used extensively in scientific research. DEAB has several advantages, including its high potency, specificity, and low toxicity. However, DEAB also has some limitations, including its instability in aqueous solutions and its potential to react with other compounds. These limitations should be taken into consideration when designing experiments using DEAB.

Future Directions

DEAB has shown significant potential in various scientific research fields, including cancer research, stem cell research, and developmental biology. Future research should focus on further understanding the mechanism of action of DEAB and its effects on various cellular processes. Additionally, the development of more stable and specific inhibitors of ALDH could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DEAB has been carried out using various methods, including the reaction of 4-(diethylamino)benzaldehyde with 2-methyl-5-nitrobenzotriazole, followed by reduction of the nitro group to an amino group using zinc dust. Another method involves the reaction of 4-(diethylamino)benzaldehyde with 2-methyl-5-nitrobenzotriazole in the presence of hydrazine hydrate. The final product is obtained by the reaction of the intermediate product with propanoyl chloride. These methods have been used to synthesize DEAB with high yield and purity.

Scientific Research Applications

DEAB has been used in various scientific research fields, including cancer research, stem cell research, and developmental biology. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of retinoic acid. Inhibition of ALDH by DEAB has been shown to affect the differentiation of stem cells and the development of various organs. DEAB has also been used to study the role of ALDH in cancer stem cells and has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]propanamide

InChI

InChI=1S/C20H25N5O/c1-5-20(26)21-17-13-19-18(12-14(17)4)22-25(23-19)16-10-8-15(9-11-16)24(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,21,26)

InChI Key

PNHBBGKUWCFIKO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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